(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
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Overview
Description
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroquinoline with 1,3,5-trimethylpyrazole under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)carboxylic acid.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
[2-(1,3,5-trimethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-10-16(11(2)19(3)18-10)15-8-12(9-20)13-6-4-5-7-14(13)17-15/h4-8,20H,9H2,1-3H3 |
InChI Key |
GLISHRBYXIKPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)CO |
Origin of Product |
United States |
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